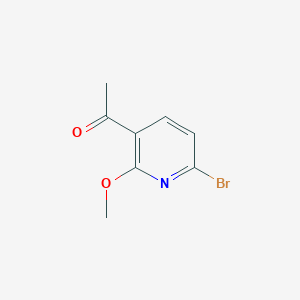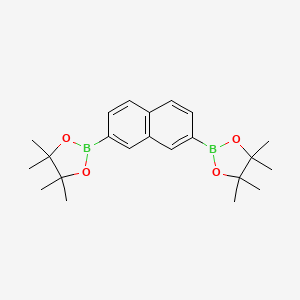
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Übersicht
Beschreibung
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene” is a chemical compound with the molecular formula C28H32B2O4 . It is a solid substance .
Physical And Chemical Properties Analysis
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene” has a molecular weight of 454.2 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 454.2486698 g/mol . The topological polar surface area is 36.9 Ų .
Wissenschaftliche Forschungsanwendungen
Semiconducting Polymer Synthesis
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene has been utilized in the synthesis of semiconducting polymers. In a study by Kawashima et al. (2013), it was used to develop 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers. This research highlights its role in enhancing the electrical properties of polymers for various applications (Kawashima et al., 2013).
Synthesis of Electron Transport Materials
Xiangdong et al. (2017) developed an efficient synthesis method for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the production of electron transport materials (ETMs). This advancement opens up possibilities for its broader application in the synthesis of other ETMs and host materials in the field of material science (Xiangdong et al., 2017).
Development of New Building Blocks for Silicon-Based Drugs
Büttner et al. (2007) demonstrated the use of a derivative of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene as a building block for synthesizing biologically active silicon-based compounds. The study exemplifies its potential in the pharmaceutical industry, particularly in the synthesis of novel drugs (Büttner et al., 2007).
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing et al. (1996) explored its use in synthesizing conducting polymers from low oxidation potential monomers. This research contributes to the development of materials with enhanced electrical conductivity, relevant in electronics and energy storage applications (Sotzing et al., 1996).
Analysis in Electroluminescent Materials Synthesis
Hou Qiong (2002) reported on the mass spectrograph analysis of a novel compound involving 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. This study is significant for its application in the synthesis and structural identification of electroluminescent materials (Hou Qiong, 2002).
Photoluminescence in Polyfluorene Derivatives
Ranger et al. (1997) used this compound in the preparation of well-defined poly(2,7-fluorene) derivatives, showcasing its role in creating materials with high photoluminescence. Such materials have promising applications in optoelectronics, particularly in light-emitting devices (Ranger et al., 1997).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-15-10-12-18(14-16(15)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQMFCQMJJVNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



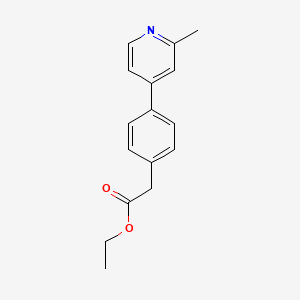
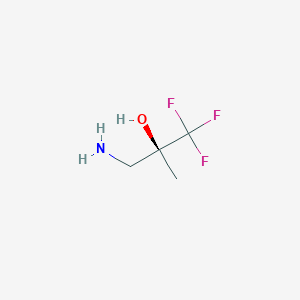
![2-Amino-4-chlorobenzo[d]thiazole-6-carbonitrile](/img/structure/B1507212.png)
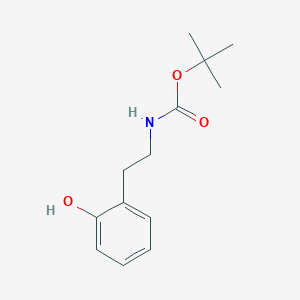
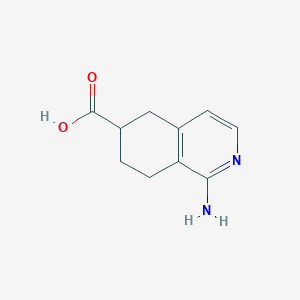
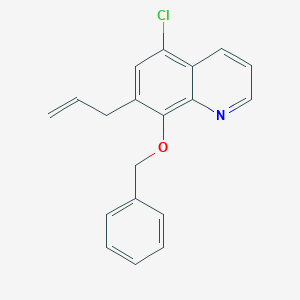
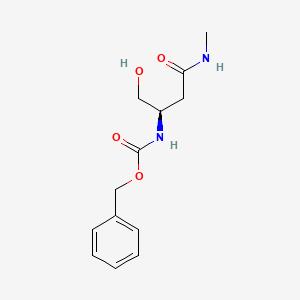
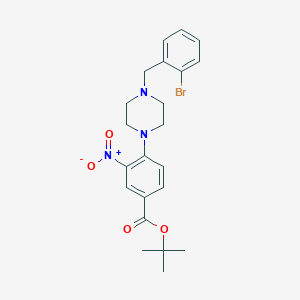

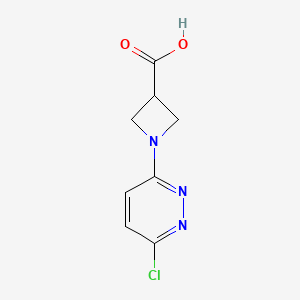

![Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1507256.png)

